1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a complex organic compound notable for its unique structural features, which include a combination of pyrazole and pyrimidine ring systems. This compound is classified under the category of heterocyclic compounds, which are organic compounds containing atoms of at least two different elements in a ring structure. Its specific combination of functional groups suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
The synthesis of 1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one typically involves several key steps:
The chemical reactivity of 1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one can be explored through various reaction pathways:
The mechanism of action for 1-(4-(2-methyl-6-(1H-pyrazol-1-y)pyrimidin -4 -yl)piperazin -1 -yl)-2 -phenoxypropan -1 -one is primarily linked to its interactions with biological targets within cells. Preliminary studies suggest that this compound exhibits anticancer properties by inhibiting specific signaling pathways involved in cell proliferation and survival.
The exact biochemical pathways are still under investigation, but it is hypothesized that its unique structural features allow it to bind effectively to target proteins or enzymes involved in cancer progression.
The physical properties of 1-(4-(2-methyl -6 -(1H-pyrazol -1 -yl)pyrimidin -4 -yl)piperazin -1 -yl)-2 -phenoxypropan -1 -one include:
Chemical properties include:
Property | Value |
---|---|
Molecular Weight | 392.5 g/mol |
Solubility | Soluble in organic solvents (specific solubility data may vary) |
Stability | Stable under standard laboratory conditions |
These properties indicate its potential for further development in pharmaceutical applications .
Research indicates that 1-(4-(2-methyl -6 -(1H-pyrazol -1 -yl)pyrimidin -4 -yl)piperazin -1 -yl)-2 -phenoxypropan -1 -one has significant potential in medicinal chemistry, particularly in oncology. Its unique chemical structure suggests possible applications in developing novel anticancer therapies, as it has shown promising results against various human cancer cell lines.
Additionally, ongoing studies aim to explore its efficacy in other therapeutic areas, potentially expanding its application scope beyond oncology.
The pyrazole-pyrimidine hybrid core constitutes a privileged scaffold in medicinal chemistry due to its versatile hydrogen bonding capacity and aromatic stacking properties. In the target compound, the 2-methyl-6-(1H-pyrazol-1-yl)pyrimidine subunit adopts a near-planar configuration with a dihedral angle of 173.16° between rings, as observed in analogous crystalline structures [6]. This geometry optimizes interactions with kinase ATP-binding pockets, particularly through:
Syk kinase inhibition studies demonstrate that pyrazole-pyrimidine hybrids exhibit 3-5 fold higher potency (IC50 = 12-38 nM) compared to pyrimidine-only analogs, attributable to additional π-cation interactions with conserved lysine residues . The electron-withdrawing nature of the pyrimidine ring (Hammett σ = +0.71) polarizes the C6-pyrazole bond, enhancing dipole-dipole interactions with protein backbones. Crystallographic data reveals that 6-(1H-indazol-6-yl)pyrimidine derivatives achieve 89% occupancy in Syk hydrophobic pocket F, comparable to the binding mode anticipated for this compound .
Table 1: Key Physicochemical Properties of Pyrazole-Pyrimidine Hybrid
Parameter | Value | Method | Biological Significance |
---|---|---|---|
LogP (calcd) | 1.85 ± 0.12 | XLOGP3 | Optimal membrane permeability |
PSA | 49.25 Ų | Ertl algorithm | Balanced solubility/permeability |
Dipole moment | 4.78 D | DFT/B3LYP | Target binding specificity |
H-bond acceptors | 5 | Lipinski count | Kinase hinge region recognition |
The piperazine spacer serves as a critical conformational regulator between the pyrimidine pharmacophore and phenoxypropanone effector domain. X-ray crystallography of analogous 1-(pyrimidin-2-yl)piperazine derivatives reveals two dominant conformations:
Molecular dynamics simulations indicate rapid interconversion (τ = 1.2 ns) between these states, permitting adaptive target engagement. The terminal piperazine nitrogen (N1) acylated by the propanone group exhibits reduced basicity (calculated pKa = 5.8 vs. 9.3 for unsubstituted piperazine), which:
Notably, the 4-atom spacer length between pyrimidine C4 and carbonyl carbon optimizes:
Patent data demonstrates that N-acylated piperazines exhibit 8-fold greater Syk inhibition (Ki = 7.2 nM) versus N-alkylated derivatives, attributed to carbonyl-mediated hydrogen bonding with Leu377 backbone amide [4].
The 2-phenoxypropanone terminus functions as a sterically-tunable hydrophobic anchor with modifiable electronic properties. Key features include:
Structure-activity relationship (SAR) studies of analogous compounds reveal critical steric constraints:
Table 2: Electronic and Steric Parameters of Phenoxypropanone Modifications
Substituent (R) | Hammett σ | Van der Waals Vol (ų) | Relative Potency |
---|---|---|---|
H | 0.00 | 72.5 | 1.00 |
4-OCH₃ | -0.27 | 92.7 | 6.31 |
4-CF₃ | +0.54 | 105.3 | 0.22 |
2-CH₃ | -0.17 | 87.2 | 0.33 |
3-Cl | +0.37 | 82.1 | 1.98 |
Quantum mechanical calculations (B3LYP/6-31G*) demonstrate the propanone linker adopts an s-trans conformation (torsion angle O=C-C-O = 178.3°) that positions the phenyl ring coplanar with the carbonyl, maximizing conjugation and dipole alignment. This geometry stabilizes the bioactive conformation by 3.8 kcal/mol versus alternative rotamers [4]. In kinase selectivity profiling, phenoxypropanone-containing compounds show 100-fold selectivity over JAK2 due to differential steric accommodation in the F-loop region [8].
CAS No.: 200399-47-9
CAS No.: 214491-07-3
CAS No.: 548-74-3
CAS No.: 36506-69-1
CAS No.: